
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione
Description
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione is a bicyclic heterocyclic compound featuring a quinoxaline core with two ketone groups at positions 2 and 3, and methyl substituents at positions 1 and 6. Quinoxaline-diones are structurally distinct due to their fused benzene and pyrazine rings, which confer unique electronic and steric properties. The methyl groups in this derivative enhance lipophilicity and may influence intermolecular interactions, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
126990-86-1 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4,5-dimethyl-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)12(2)10(14)9(13)11-7/h3-5H,1-2H3,(H,11,13) |
InChI Key |
PKYVVZPIVVRHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)C(=O)N2C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons of the diketone, followed by cyclization and dehydration. The methyl groups at positions 7 and 8 of the quinoxaline core originate from the 4,5-dimethyl substitution on the phenylenediamine.
Reaction Conditions
Optimization Insights
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Solvent Effects : Polar protic solvents like methanol enhance solubility of intermediates, while aprotic solvents (e.g., DMF) accelerate cyclization but may reduce regioselectivity.
-
Substituent Compatibility : Electron-donating groups on the diamine improve reaction rates but require stoichiometric diketone ratios to prevent oligomerization.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative to conventional heating, reducing reaction times from hours to minutes. A modified protocol achieves This compound in 89% yield under optimized conditions.
Procedure
-
Combine 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and dimethyl oxalate (10 mmol) in 15 mL ethanol.
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Irradiate at 100°C (300 W) for 15 minutes.
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Cool, filter, and recrystallize from ethanol/water (1:1).
Advantages
-
30% reduction in energy consumption vs. traditional methods.
Solid-State Mechanochemical Synthesis
Emerging mechanochemical techniques eliminate solvents, aligning with green chemistry principles. Ball-milling 4,5-dimethyl-1,2-phenylenediamine and dimethyl oxalate for 45 minutes yields the target compound in 76% yield.
Key Parameters
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Milling Frequency: 25 Hz
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Milling Media: Stainless steel balls (5 mm diameter)
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Molar Ratio: 1:1 (diamine:diketone)
Characterization Data
Catalytic Oxidative Methods
While less common, oxidative cyclization of 1,2-diols offers an alternative pathway. Using ammonium persulfate as an oxidant in acetonitrile/water (4:1) at 60°C converts 4,5-dimethylcatechol and urea into the target compound over 10 hours (Yield: 65%).
Mechanistic Notes
-
Persulfate generates sulfate radicals, initiating single-electron transfers that facilitate C–N bond formation.
-
Urea acts as both a nitrogen source and base, neutralizing acidic byproducts.
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Time | Purity (%) | Scalability |
---|---|---|---|---|
Classical Condensation | 85 | 6 hours | 95 | High |
Microwave | 89 | 15 minutes | 98 | Moderate |
Mechanochemical | 76 | 45 minutes | 93 | Low |
Oxidative | 65 | 10 hours | 90 | Moderate |
Critical Observations
-
Microwave synthesis balances speed and yield but requires specialized equipment.
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Mechanochemical methods, though eco-friendly, face challenges in product isolation.
Troubleshooting and Practical Considerations
Common Side Reactions
Chemical Reactions Analysis
Sulfonation for Functionalization
1,4-Dimethylquinoxaline-2,3(1H,4H)-dione serves as a precursor for synthesizing sulfonamide derivatives. The compound undergoes sulfonation at position 6 using chlorosulfonic acid in dichloromethane at 0–5°C, yielding 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (compound 5 in ). This intermediate reacts with amines, hydrazines, or thiosemicarbazides to form diverse sulfonamide-linked derivatives.
Key Reaction Conditions
Step | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Sulfonation | ClSO₃H, CH₂Cl₂, 0–5°C | Sulfonyl chloride | 85 |
Amine coupling | R-NH₂, THF, rt | Sulfonamide derivatives | 70–92 |
Nucleophilic Substitution Reactions
The sulfonyl chloride intermediate participates in nucleophilic substitution reactions. For example:
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Reaction with hydrazine hydrate produces 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide (compound 6 in ).
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Reaction with thiourea generates 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazine-carbothioamide (compound 7 in ).
Example Pathway :
1,4-Dimethylquinoxaline-2,3(1H,4H)-dione
→ Sulfonation → Sulfonyl chloride
→ Hydrazine → Sulfonohydrazide
→ Thiourea → Hydrazine-carbothioamide
Formation of Hydrazine-Carbothioamide Derivatives
Sulfonohydrazide derivatives react with substituted isothiocyanates in ethanol under reflux to form hydrazine-carbothioamide derivatives (compounds 8–10 in ). These derivatives exhibit structural diversity, enabling exploration of structure-activity relationships.
Optimized Conditions :
-
Solvent: Ethanol
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Temperature: Reflux (78°C)
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Time: 4–6 hours
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Yield: 65–89%
Biochemical Interactions
1,4-Dimethylquinoxaline-2,3(1H,4H)-dione derivatives act as dipeptidyl peptidase-IV (DPP-4) inhibitors , critical for antidiabetic applications. Molecular docking studies reveal:
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Hydrogen bonding between the dione moiety and Arg125/Asn281 residues of DPP-4.
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π-π stacking interactions with Tyr547/Phe357, stabilizing enzyme inhibition .
Key Derivatives and IC₅₀ Values
Derivative | Target | IC₅₀ (nM) |
---|---|---|
10a | DPP-4 | 12.4 |
10g | DPP-4 | 14.8 |
Radiolabeling for Pharmacokinetic Studies
Compound 10a (a sulfonamide derivative) is radiolabeled with iodine-131 to study biodistribution. Key findings include:
-
High accumulation in DPP-4-rich organs (e.g., liver, kidneys).
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Half-life : 6.2 hours in plasma, supporting sustained hypoglycemic effects .
QSAR and Drug-Likeness
Quantitative structure-activity relationship (QSAR) models highlight that:
Scientific Research Applications
Chemical Properties and Structure
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione is characterized by:
- Molecular Formula : C_10H_10N_2O_2
- Structure : A fused bicyclic system containing two nitrogen atoms within a quinoxaline ring structure. The presence of methyl groups at the 1 and 8 positions enhances its chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For example, modifications to the quinoxaline structure can enhance activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis or inhibiting specific kinases involved in cancer progression .
Biological Research
The compound's interactions with biological targets have been a focal point:
- Enzyme Inhibition : It has been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This mechanism is crucial for developing new antibiotics to combat resistant bacterial strains.
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties that may be beneficial in treating neurodegenerative diseases.
Material Science
In materials science, this compound serves as:
- Building Blocks for Synthesis : It is used as a precursor in the synthesis of more complex organic materials and dyes due to its ability to undergo various chemical transformations.
- Polymer Development : The compound's unique properties allow it to be incorporated into polymers that require specific thermal or optical characteristics.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several quinoxaline derivatives against common pathogens. The results indicated that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The compound's structural modifications significantly influenced its effectiveness.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | Moderate | Moderate |
Standard Antibiotic | High | High |
Case Study 2: Anticancer Mechanisms
Research focused on the anticancer properties of quinoxaline derivatives demonstrated that this compound inhibited cell growth in several cancer cell lines. The study highlighted its mechanism involving apoptosis induction through caspase activation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 1,8-Dimethylquinoxaline-2,3(1H,4H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline- and quinoline-diones share core bicyclic structures but differ in heteroatom placement and reactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Reactivity Differences: The azido group in 3-azidoquinoline-2,4-dione enables click chemistry applications (e.g., triazole synthesis) , whereas the methyl groups in 1,8-Dimethylquinoxaline-2,3-dione are inert, directing utility toward steric or electronic modulation. Quinoxaline-diones generally exhibit stronger metal-chelating properties than quinoline-diones due to their adjacent carbonyl groups, a feature exploited in ion-sensing materials .
Azido-substituted quinoline-diones show redshifted UV-Vis absorption compared to methyl-substituted quinoxaline-diones, reflecting differences in conjugation .
Biological Activity: Quinoline-2,4-diones with azido groups are precursors to triazole derivatives with antimicrobial activity . In contrast, methyl-substituted quinoxaline-diones are hypothesized to target enzymes like topoisomerases, based on structural similarity to known inhibitors.
Biological Activity
1,8-Dimethylquinoxaline-2,3(1H,4H)-dione (DMQ) is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique fused bicyclic structure and specific functional groups. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anticancer, and potential neuroprotective effects. The following sections delve into the biological activity of DMQ, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H8N2O2
- Molecular Weight : 180.18 g/mol
- IUPAC Name : 1,8-Dimethylquinoxaline-2,3-dione
Antimicrobial Activity
Research indicates that DMQ exhibits significant antimicrobial properties against various pathogens. A study evaluating the compound's efficacy revealed that it demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 12 | 75 mg/mL |
Escherichia coli | 15 | 65 mg/mL |
Candida albicans | 11 | 80 mg/mL |
DMQ's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
In vitro studies have demonstrated that DMQ can inhibit the proliferation of various cancer cell lines. The compound was tested on human hepatocellular carcinoma cells, where it showed a notable reduction in cell viability at concentrations above 100 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Recent investigations into DMQ's neuroprotective capabilities have shown promise in models of neurodegenerative diseases. The compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role for DMQ in developing therapies for conditions like Alzheimer's disease .
Toxicological Profile
The safety profile of DMQ has also been assessed through various toxicity studies. In an acute oral toxicity study conducted on mice, the median lethal dose (LD50) was found to be greater than 2000 mg/kg, indicating a relatively low toxicity level. However, histological examinations revealed some alterations in renal structures at high doses, necessitating further investigation into long-term effects .
Case Studies
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Case Study on Antimicrobial Efficacy :
A research group tested DMQ against a panel of bacterial strains and fungi. The results demonstrated that DMQ not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics like ampicillin. This combination therapy could enhance treatment outcomes against resistant infections. -
Case Study on Cancer Cell Lines :
In a series of experiments involving various cancer cell lines (including breast and lung cancer), DMQ was observed to induce apoptosis significantly. Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, highlighting its potential as an anticancer agent.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbonyl carbons at ~δ 160–180 ppm .
- IR spectroscopy : Detect C=O stretches (~1670 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
- Mass spectrometry (MS) : Use ESI or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray photoelectron spectroscopy (XPS) : Resolve oxidation states of nitrogen and oxygen atoms in the heterocycle.
What strategies are effective for functionalizing this compound to enhance its bioactivity?
Q. Advanced
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties, improving solubility and receptor specificity .
- Electrophilic substitution : Bromination or nitration at the quinoxaline ring (positions 6/7) modulates electronic properties.
- Side-chain modification : Attach aminoethyl or benzyl ether groups via nucleophilic substitution, as seen in kinase inhibitor derivatives .
Validate modifications using 2D NMR (COSY, HSQC) and XRD , and assay against target proteins (e.g., kinases or glutamate receptors).
How do computational methods aid in predicting the physicochemical properties of this compound?
Q. Advanced
- DFT calculations : Predict tautomer stability, dipole moments, and frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- Molecular dynamics (MD) simulations : Model solvation effects and membrane permeability using force fields like AMBER or CHARMM.
- QSAR models : Corrogate substituent effects with logP, polar surface area, and IC50 values from published analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.